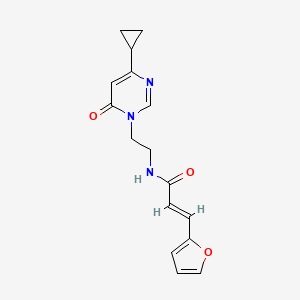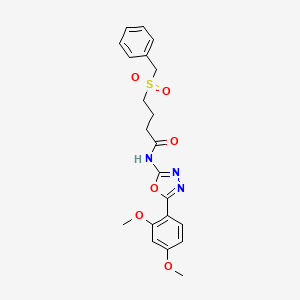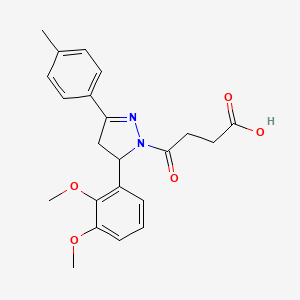![molecular formula C22H23N3O3 B2835875 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide CAS No. 1251670-64-0](/img/structure/B2835875.png)
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a derivative of naphthyridinones . Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . They are capable of providing ligands for several receptors in the body .
Molecular Structure Analysis
The molecular structure of such compounds can be complex and diverse, depending on the substituents present at various positions .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely. For instance, the synthesis of benzo[b][1,4]oxazepines involves the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Applications De Recherche Scientifique
Anticancer Activity
A novel compound identified closely with the specified chemical structure demonstrated promising anticancer activity in human malignant melanoma A375 cells. This activity was achieved through inducing necroptosis at low concentrations and apoptosis at high concentrations, mediated by the upregulation of death receptors and scaffold proteins in A375 cells. The critical role of caspase-8 in determining the cell death pathway was highlighted, positioning this compound as a potential candidate for melanoma treatment (Q. Kong et al., 2018).
Synthetic Applications and Analogues
The synthesis of isoaaptamine, a PKC inhibitor isolated from sponge, and its analogues was explored, demonstrating the chemical versatility and potential biological relevance of this class of compounds. This work provides insight into synthetic routes and the structural manipulation of naphthyridine derivatives (A. Walz & R. Sundberg, 2000).
PDK1 Inhibitors for Cancer Treatment
A series of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides was synthesized for potential use as PDK1 inhibitors in cancer treatment. This study illustrated the compounds' significant anticancer activity against the A549 cell line, underscoring the therapeutic potential of naphthyridine derivatives in oncology (K. Vennila et al., 2020).
Antibacterial Agents
Research on naphthyridine derivatives also extends into antibacterial applications. A study synthesized various acetamide derivatives targeting bacterial infections, highlighting the compounds' significant antibacterial activity. This opens another avenue for the application of naphthyridine derivatives beyond oncology (K. Ramalingam et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-3-4-6-18(14)24-21(26)13-25-10-9-20-17(12-25)22(27)16-11-15(28-2)7-8-19(16)23-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXQBDJUYPDGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)



![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)

